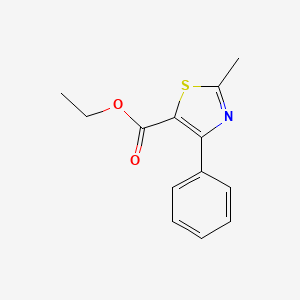

Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate

CAS No.: 32043-95-1

Cat. No.: VC2355430

Molecular Formula: C13H13NO2S

Molecular Weight: 247.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32043-95-1 |

|---|---|

| Molecular Formula | C13H13NO2S |

| Molecular Weight | 247.31 g/mol |

| IUPAC Name | ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate |

| Standard InChI | InChI=1S/C13H13NO2S/c1-3-16-13(15)12-11(14-9(2)17-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |

| Standard InChI Key | UHLMXNFHHFDVPW-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(N=C(S1)C)C2=CC=CC=C2 |

| Canonical SMILES | CCOC(=O)C1=C(N=C(S1)C)C2=CC=CC=C2 |

Introduction

Chemical Structure and Properties

Structural Characteristics

Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate features a thiazole core, which is a five-membered aromatic heterocycle containing one sulfur atom and one nitrogen atom in positions 1 and 3, respectively. The compound has three key substituents: a methyl group at position 2, a phenyl group at position 4, and an ethyl carboxylate moiety at position 5. The presence of these functional groups contributes to the compound's reactivity and biological properties, making it an interesting subject for research in medicinal chemistry.

The aromatic character of the thiazole ring, combined with the electron-withdrawing effect of the carboxylate group and the electron-donating nature of the methyl substituent, creates a unique electronic distribution within the molecule. This electronic configuration influences its interaction with biological targets and its behavior in chemical reactions. The phenyl ring at position 4 adds further complexity to the structure, providing additional sites for potential interactions with proteins and other biological molecules.

Physical and Chemical Properties

The comprehensive physical and chemical properties of ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate are essential for understanding its behavior in various experimental conditions and potential applications. The table below summarizes the key physicochemical parameters of this compound:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃NO₂S |

| Molecular Weight | 247.31 g/mol |

| Physical State | Solid |

| Melting Point | 44°C |

| Boiling Point | 392.2°C at 760 mmHg |

| Density | 1.188 g/cm³ |

| Flash Point | 191°C |

| LogP | 3.29520 |

| Polar Surface Area (PSA) | 67.43000 |

| Index of Refraction | 1.572 |

| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and DMSO |

The relatively high LogP value (3.29520) indicates the compound's lipophilic nature, suggesting good membrane permeability, which is beneficial for potential drug candidates . The moderate polar surface area (67.43000) further supports its potential for good bioavailability. These properties make ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate a promising scaffold for developing biologically active compounds with favorable pharmacokinetic profiles.

Synthesis Methods

Traditional Synthetic Approaches

The synthesis of ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate typically follows the Hantzsch thiazole synthesis, a well-established method for preparing substituted thiazoles. This approach involves the reaction between α-haloketones or α-haloesters and thioamides or thiourea derivatives . For the synthesis of ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate, the reaction would typically involve an α-bromoester derived from ethyl acetoacetate and an appropriate thioamide containing the phenyl group.

Another approach involves the reaction of α-chloroketoesters with thioamides, similar to the synthesis described for related compounds such as ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate. In this method, ethyl 2-chloro-3-oxobutanoate reacts with a suitable thioamide (in this case, requiring a phenyl-containing thioamide) under reflux conditions in absolute ethanol . This method can be adapted for the synthesis of ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate by selecting the appropriate starting materials.

Biological Activities and Medicinal Applications

Pharmacological Properties

Thiazole derivatives, including ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate, exhibit a wide range of biological activities that make them valuable candidates for drug development. The biological profile of this compound is characterized by its potential antimicrobial, anti-inflammatory, and anticancer properties. These activities are attributed to the unique structural features of the thiazole ring and its substituents, which enable specific interactions with biological targets.

The antimicrobial activity of thiazole derivatives has been extensively documented, with compounds similar to ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate showing effectiveness against various bacterial and fungal strains. The mechanism of action often involves interference with essential cellular processes in microorganisms, such as cell wall synthesis or DNA replication. The presence of the phenyl group at position 4 may enhance this activity by facilitating interaction with lipophilic regions of microbial cellular components.

Anti-inflammatory properties of thiazole derivatives stem from their ability to modulate inflammatory pathways, such as inhibition of cyclooxygenase enzymes or reduction of pro-inflammatory cytokine production. The carboxylate functionality at position 5 of ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate may contribute to these effects through specific interactions with inflammatory mediators. Related compounds have also demonstrated anticancer potential, with reported activity against various human cancer cell lines. Similar ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have shown significant antileukemic activity on various human cells and exhibited promising antineoplastic potential .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate is crucial for optimizing its biological activity and developing more effective derivatives. The thiazole ring serves as a rigid scaffold that positions the substituents in specific spatial orientations, which is essential for interaction with biological targets. The methyl group at position 2 contributes to the lipophilicity of the molecule and may enhance membrane permeability, while the phenyl group at position 4 provides opportunities for π-π interactions with aromatic amino acid residues in target proteins.

The ethyl carboxylate group at position 5 is particularly significant for biological activity, as it can participate in hydrogen bonding and other non-covalent interactions with protein binding sites. Modification of this group, such as conversion to a hydrazide or incorporation into more complex structures like oxadiazoles, has been shown to modulate the biological activity of related compounds . Such structural modifications could be applied to ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate to develop derivatives with enhanced potency or selectivity.

Spectral Characteristics and Structural Analysis

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structure and purity of ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate. The 1H NMR spectrum typically shows characteristic signals for the methyl group at position 2 (approximately δ 2.7-2.8 ppm), the ethyl group of the carboxylate functionality (quartet at δ 4.3-4.4 ppm for CH2 and triplet at δ 1.3-1.4 ppm for CH3), and the aromatic protons of the phenyl group (multiple signals in the region δ 7.2-7.6 ppm) . The absence of a signal for a proton at position 5 of the thiazole ring confirms the presence of the carboxylate substituent at this position.

The 13C NMR spectrum provides further structural confirmation, with signals for the carbonyl carbon of the ester group (approximately δ 160-165 ppm), the carbons of the thiazole ring (various signals between δ 115-165 ppm depending on the position and substitution), the methyl carbon at position 2 (approximately δ 19-20 ppm), and the characteristic signals for the ethyl group and phenyl ring carbons . The specific chemical shifts may vary slightly depending on the solvent and experimental conditions used for the NMR analysis.

Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can provide additional information about the connectivity and spatial arrangement of atoms in the molecule, further confirming its structure. These techniques are particularly useful for distinguishing between isomeric structures and for complete assignment of all signals in complex molecules like ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate.

Mass Spectrometry and Infrared Spectroscopy

Mass spectrometry is another valuable technique for the characterization of ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate, providing information about its molecular weight and fragmentation pattern. The molecular ion peak at m/z 247, corresponding to the molecular weight of the compound, is typically observed in the mass spectrum . Characteristic fragmentation patterns include the loss of the ethoxy group from the carboxylate functionality and cleavage of the thiazole ring, resulting in specific fragment ions that can be used for identification and structural confirmation.

Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate typically shows characteristic absorption bands for the C=O stretching of the ester group (approximately 1700-1730 cm-1), C=N and C=C stretching of the thiazole ring (1600-1650 cm-1), and various bands associated with the phenyl ring and C-H stretching of the methyl and ethyl groups . The absence of N-H stretching bands further confirms the structure, distinguishing it from amino-substituted analogs.

Combined with NMR data, these spectroscopic techniques provide comprehensive structural information, confirming the identity and purity of ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate. Advanced analytical methods, including X-ray crystallography, can provide additional information about the three-dimensional structure and crystal packing of the compound, which may be relevant for understanding its biological activity and physical properties.

Current Research and Future Perspectives

Future Research Directions

The future of research on ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate is likely to focus on several key areas that leverage its structural features and potential applications. One promising direction is the development of more comprehensive structure-activity relationship studies, which could guide the design of derivatives with enhanced biological activity or selectivity for specific targets. This approach could lead to the identification of novel therapeutic agents for conditions such as microbial infections, inflammatory disorders, or cancer.

Another important research direction is the exploration of the compound's potential as a building block for more complex structures with unique properties. This could include its incorporation into polymers, dendrimers, or other macromolecular architectures, which could have applications in drug delivery systems, materials science, or catalysis. The carboxylate functionality at position 5 provides a convenient handle for such modifications, offering numerous possibilities for chemical diversification.

The application of computational methods to predict the properties and behavior of ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate and its derivatives represents another promising research direction. Molecular modeling and simulation techniques can provide insights into the compound's interactions with biological targets, guiding the rational design of more effective derivatives. Similarly, computational methods can help optimize synthesis procedures and predict physical properties, accelerating the development process.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume